Gramine methiodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indol-3-ylmethyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N2.HI/c1-14(2,3)9-10-8-13-12-7-5-4-6-11(10)12;/h4-8,13H,9H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGYYGWMNTXYAJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CNC2=CC=CC=C21.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50202991 | |

| Record name | Gramine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5457-31-8 | |

| Record name | Gramine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005457318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC24943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gramine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50202991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-INDOLYLMETHYL)TRIMETHYLAMMONIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRAMINE METHIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49388CS28A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Gramine Methiodide: Structure, Synthesis, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramine methiodide, the quaternary ammonium salt of the naturally occurring indole alkaloid gramine, serves as a pivotal intermediate in synthetic organic and medicinal chemistry. While the parent compound, gramine, exhibits a spectrum of biological activities, the primary value of gramine methiodide lies in its enhanced reactivity as an electrophile. The quaternization of the tertiary amine transforms the dimethylamino group into a superior leaving group, trimethylamine, rendering the indolyl-methyl carbon susceptible to nucleophilic attack. This guide provides an in-depth exploration of the chemical structure of gramine methiodide, delineates the critical parameters for its high-purity synthesis, and discusses its mechanistic role as a versatile 3-indolylmethylating agent in the development of complex molecules and potential therapeutic agents.

Introduction: From a Plant Alkaloid to a Synthetic Workhorse

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is an indole alkaloid found in various plant species, including barley (Hordeum vulgare), where it is thought to function as a defense mechanism against herbivores.[1][2][3] Its structure is analogous to the neurotransmitter serotonin and other tryptamines, leading to significant interest in its biological properties, which include potential antiviral, antibacterial, anti-inflammatory, and antitumor activities.[1][2][4]

While gramine itself can be used in certain synthetic transformations, its utility is exponentially increased by converting it to its quaternary ammonium salt, gramine methiodide. This conversion is a cornerstone of indole chemistry for a critical reason: it transforms a poor leaving group (dimethylamine) into an excellent, uncharged leaving group (trimethylamine). This activation step unlocks a powerful and reliable method for introducing the 3-indolylmethyl moiety into a wide array of molecular scaffolds, a common structural motif in pharmacologically active compounds.

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's structure and properties is fundamental to its effective application in research and development.

Chemical Structure

Gramine methiodide is formally known by its IUPAC name, 1H-indol-3-ylmethyl(trimethyl)azanium;iodide.[5] It consists of a positively charged quaternary ammonium cation and an iodide anion. The cation features the indole ring system connected at the 3-position to a methylene bridge, which in turn is bonded to a nitrogen atom bearing three methyl groups.

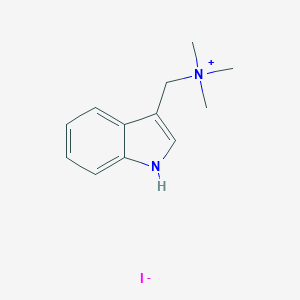

Caption: 2D representation of Gramine Methiodide.

Physicochemical Data

The key identifiers and properties of gramine methiodide are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | 1H-indol-3-ylmethyl(trimethyl)azanium;iodide | [5] |

| CAS Number | 5457-31-8 | [5] |

| Molecular Formula | C₁₂H₁₇IN₂ | [5] |

| Molecular Weight | 316.18 g/mol | [5][6] |

| SMILES | C(C)CC1=CNC2=CC=CC=C21.[I-] | [5] |

| InChIKey | STGYYGWMNTXYAJ-UHFFFAOYSA-M | [5] |

Synthesis and Mechanistic Considerations

The preparation of pure gramine methiodide is not as trivial as a simple mixing of reagents. Historical preparations were often contaminated with by-products, a crucial insight for any researcher intending to use this reagent.[7]

The Quaternization of Gramine

The synthesis is a classic Sₙ2 nucleophilic substitution reaction. The lone pair of electrons on the tertiary dimethylamino group of gramine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Iodide is displaced and subsequently serves as the counter-ion to the newly formed quaternary ammonium salt.[1]

The Challenge of Purity: Causality of By-Product Formation

Early synthetic methods involving the reaction of gramine with methyl iodide in alcoholic solutions often yielded a mixture.[7] This is because the desired product, gramine methiodide (IV), is itself a potent alkylating agent. It can react with a second molecule of unreacted gramine (I), leading to the formation of 3,3'-bis-indolylmethyldimethylammonium iodide (V) and trimethylamine. The liberated trimethylamine can then be methylated by methyl iodide to form tetramethylammonium iodide.[7]

This mechanistic insight explains why stoichiometry and the mode of addition are critical. If gramine is not always in the presence of a large excess of methyl iodide, it has the opportunity to react with the product as it is formed.

Caption: Synthesis pathway and competing side reactions.

Recommended Protocol for High-Purity Synthesis

To minimize the formation of by-products, the reaction must be controlled to ensure that gramine reacts preferentially with methyl iodide rather than the product. This is achieved by maintaining a large excess of methyl iodide relative to gramine throughout the addition process.

Objective: To synthesize pure (3-indolylmethyl)trimethylammonium iodide (gramine methiodide).

Materials:

-

Gramine (1 equivalent)

-

Methyl Iodide (large excess, e.g., 10-20 equivalents)

-

Anhydrous Ether or Absolute Ethanol

-

Reaction flask, dropping funnel, magnetic stirrer, condenser with drying tube

Procedure:

-

Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser protected by a calcium chloride drying tube.

-

Reagent Charging: Charge the flask with a large excess of neat methyl iodide.

-

Gramine Solution: Dissolve gramine in a minimal amount of a suitable solvent, such as a nearly saturated solution in anhydrous ether or absolute ethanol.[1][7]

-

Slow Addition: Transfer the gramine solution to a dropping funnel. Add the solution dropwise to the vigorously stirring methyl iodide over a period of 1-2 hours. This slow addition to an excess of the methylating agent is the critical step to ensure high purity.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or until precipitation of the product is complete. Gentle warming may be applied if necessary.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid product thoroughly with cold anhydrous ether to remove any unreacted methyl iodide and soluble impurities. The product is quite water-soluble, which can be used to separate it from less soluble by-products like compound V if necessary.[7]

-

Drying: Dry the purified gramine methiodide under vacuum to yield a stable, crystalline solid.

Chemical Reactivity and Applications in Drug Development

The synthetic power of gramine methiodide stems directly from its structure as a quaternary ammonium salt.

Mechanism: Nucleophilic Displacement of Trimethylamine

The key to gramine methiodide's utility is the quaternary trimethylammonium group. It is an excellent leaving group because upon cleavage of the C-N bond, it departs as trimethylamine, a stable, neutral molecule. This facilitates an Sₙ2 reaction where a nucleophile attacks the electrophilic benzylic carbon, displacing trimethylamine.

This reactivity makes gramine methiodide a superior electrophile compared to gramine itself, where the departing species would be the strongly basic and anionic dimethylamide, a very poor leaving group.

Caption: General workflow for nucleophilic substitution.

Role as a 3-Indolylmethylating Agent

Gramine methiodide is widely employed as an alkylating agent to transfer the 3-indolylmethyl group to a variety of nucleophiles.[1] This strategy is fundamental for the synthesis of:

-

Tryptophan and its derivatives: Reaction with stabilized carbanions derived from malonic esters, followed by hydrolysis and decarboxylation.

-

Heterocyclic compounds: Building complex alkaloids by connecting the indole nucleus to other ring systems.

-

Potential Drug Candidates: Introducing the indole moiety, a known pharmacophore, into new molecular frameworks to explore structure-activity relationships (SAR). The parent gramine skeleton is found in molecules with diverse activities, from antiviral to serotonin receptor modulation.[2][4]

Conclusion

Gramine methiodide is more than just a methylated derivative of a natural product; it is a strategically activated synthetic intermediate. Its chemical structure, featuring a quaternary ammonium salt, transforms the indolylmethyl moiety into a potent electrophile. By understanding the mechanistic nuances of its synthesis, particularly the methods to avoid by-product formation, researchers can reliably prepare high-purity material. This unlocks its full potential as a versatile 3-indolylmethylating agent, providing a robust and efficient pathway for the construction of complex indole-containing molecules essential for drug discovery and development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6097052, Gramine methiodide. [Link]

-

Global Substance Registration System. GRAMINE METHIODIDE. [Link]

-

PubChemLite. Gramine methiodide (C12H17N2). [Link]

-

Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society, 74(15), 3916–3919. [Link]

-

Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6890, Gramine. [Link]

-

Wikipedia. Gramine. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gramine methiodide | C12H17IN2 | CID 6097052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Gramine Methiodide: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth exploration of Gramine Methiodide, a quaternary ammonium salt derived from the indole alkaloid Gramine. Intended for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, biological significance, and practical applications. The content is structured to offer not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for both novice and experienced investigators.

Core Identity and Physicochemical Properties

Gramine methiodide, systematically known as (3-Indolylmethyl)trimethylammonium iodide, is a key derivative of gramine, an alkaloid found in various plants.[1][2] Its quaternization enhances its utility in various synthetic and biological applications.

The definitive identifier for this compound is its CAS number: 5457-31-8 .[3][4][5]

Table 1: Physicochemical Properties of Gramine Methiodide

| Property | Value | Source(s) |

| CAS Number | 5457-31-8 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₇IN₂ | [4][5][6] |

| Molecular Weight | 316.18 g/mol | [3][5][6] |

| IUPAC Name | 1H-indol-3-ylmethyl(trimethyl)azanium;iodide | [3][6] |

| Synonyms | (3-INDOLYLMETHYL)TRIMETHYLAMMONIUM IODIDE, Gramine methiodide [MI], NSC-24943 | [4][5][6] |

| Appearance | Solid (inferred from context) | |

| Melting Point | 170-171.5 °C (for a purified sample) | [7] |

| Solubility | Quite water-soluble | [7] |

Synthesis of Gramine Methiodide: A Detailed Protocol

The primary route to synthesizing gramine methiodide is through the methylation of gramine using methyl iodide.[3][7] This reaction is a classic example of an Sₙ2 nucleophilic substitution.[3] However, the reaction conditions are critical to prevent the formation of byproducts. A historical challenge in this synthesis has been the formation of a mixture containing 3,3'-bis-indolylmethyldimethylammonium iodide and tetramethylammonium iodide, which was previously misidentified as pure gramine methiodide.[7]

Optimized Synthesis Protocol

This protocol is designed to yield pure gramine methiodide by minimizing the formation of common impurities.[7]

Materials:

-

Gramine (CAS: 87-52-5)[8]

-

Methyl iodide (CAS: 74-88-4)

-

Absolute Ethanol

-

Diethyl ether

Procedure:

-

Dissolve gramine in a minimal amount of absolute ethanol.

-

In a separate reaction vessel, place a large excess of methyl iodide.

-

Slowly add the ethanolic solution of gramine to the neat methyl iodide with continuous stirring. The slow addition to an excess of the methylating agent is crucial to favor the formation of the desired quaternary ammonium salt over side reactions.

-

Allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the precipitate by filtration and wash thoroughly with diethyl ether to remove any unreacted methyl iodide and other soluble impurities.

-

The resulting solid is pure gramine methiodide.

Synthesis Workflow Diagram

Caption: Optimized synthesis workflow for pure Gramine Methiodide.

Biological Activities and Research Applications

Gramine and its derivatives have garnered significant interest for their diverse biological activities, including potential antiviral, antibacterial, anti-inflammatory, and antitumor properties.[1][3][9] While much of the research has focused on the parent compound, gramine, the methiodide salt offers unique properties, such as enhanced solubility, that can be advantageous in certain experimental settings.[3]

Gramine itself is a structural analog of tryptamine neurotransmitters and has been investigated for its effects on serotonin receptors.[3] It has also been identified as an agonist of the adiponectin receptor 1 (AdipoR1).[3] The quaternization to gramine methiodide makes it a useful intermediate for introducing the 3-indolylmethyl moiety into other molecules through nucleophilic displacement reactions.[3] This makes it a valuable tool in medicinal chemistry for the construction of more complex, biologically active compounds.[3]

Signaling Pathway Context

While specific signaling pathways for gramine methiodide are not extensively detailed in the provided search results, the known activities of gramine suggest potential interactions with pathways regulated by serotonin receptors and AdipoR1. Further research is warranted to elucidate the precise mechanisms of the methiodide derivative.

Experimental Protocol: Nucleophilic Displacement Reaction

Gramine methiodide serves as an excellent alkylating agent, allowing for the transfer of the 3-indolylmethyl group to various nucleophiles.[3] This protocol outlines a general procedure for such a reaction.

Objective: To synthesize a novel 3-substituted indole derivative using gramine methiodide.

Materials:

-

Gramine methiodide

-

Nucleophile of interest (e.g., a thiol, amine, or carbanion)

-

Anhydrous solvent (e.g., DMF, THF, or acetonitrile)

-

Base (if required to deprotonate the nucleophile, e.g., NaH, K₂CO₃)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the nucleophile in the chosen anhydrous solvent.

-

If the nucleophile requires deprotonation, add the base and stir until the deprotonation is complete.

-

In a separate flask, dissolve gramine methiodide in the same anhydrous solvent.

-

Slowly add the gramine methiodide solution to the solution of the deprotonated nucleophile at an appropriate temperature (this may range from 0 °C to reflux, depending on the reactivity of the nucleophile).

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired 3-substituted indole derivative.

Experimental Workflow Diagram

Caption: General workflow for a nucleophilic displacement reaction using Gramine Methiodide.

Safety and Handling

Gramine methiodide should be handled with care in a laboratory setting. According to the available safety information, it is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] The parent compound, gramine, is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[10]

Precautionary Measures:

-

Always work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust or fumes.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[11][12]

-

Store in a tightly sealed container in a cool, dry place.

For more detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10][11][12][13]

References

-

Global Substance Registration System. GRAMINE METHIODIDE. [Link]

-

National Center for Biotechnology Information. Gramine methiodide | C12H17IN2 | CID 6097052 - PubChem. [Link]

-

Global Substance Registration System. GRAMINE METHIODIDE. [Link]

-

Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society, 74(15), 3916–3920. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

-

American Chemical Society. The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide | Journal of the American Chemical Society. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. [Link]

-

Wikipedia. Gramine. [Link]

-

National Center for Biotechnology Information. Gramine | C11H14N2 | CID 6890 - PubChem. [Link]

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GRAMINE METHIODIDE [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Gramine methiodide | C12H17IN2 | CID 6097052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CAS 87-52-5: Gramine | CymitQuimica [cymitquimica.com]

- 9. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

A Comparative Technical Guide to Gramine and Gramine Methiodide for Advanced Research

Abstract

This technical guide provides an in-depth comparative analysis of gramine, a naturally occurring indole alkaloid, and its quaternary ammonium salt derivative, gramine methiodide. We will explore the fundamental chemical, physical, and biological distinctions that arise from the quaternization of gramine's tertiary amine. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in their synthetic utility, reactivity, and pharmacological profiles. Detailed experimental protocols for synthesis and characterization are provided, alongside visual diagrams to elucidate key transformations and mechanistic pathways.

Introduction to Gramine: The Natural Precursor

Gramine, also known as donaxine, is an indole alkaloid found in various plant species, including barley (Hordeum vulgare), giant reed (Arundo donax), and silver maple (Acer saccharinum).[1][2] In these plants, it is believed to play a defensive role against herbivores.[1][3] Biosynthesized from the amino acid tryptophan, gramine's structure is characterized by an indole ring with a dimethylaminomethyl substituent at the C3 position.[3][4][5]

Gramine itself exhibits a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][6][7][8] Its structural similarity to neurotransmitters like dimethyltryptamine (DMT) has prompted research into its effects on serotonin receptors, although it does not produce significant psychedelic effects.[1] Furthermore, gramine serves as a valuable and versatile starting material in synthetic organic chemistry for the preparation of more complex molecules like tryptophan, tryptamine derivatives, and potential drug candidates.[2][3][4]

The Transformation: Synthesis and Properties of Gramine Methiodide

Gramine methiodide is the quaternary ammonium salt formed by the reaction of gramine with methyl iodide.[9] This transformation, a classic SN2 nucleophilic substitution, converts the tertiary amine of gramine into a positively charged quaternary ammonium group with an iodide counter-ion.[9] This seemingly simple methylation has profound consequences on the molecule's properties and reactivity.

The primary method for synthesizing gramine methiodide is the direct quaternization of gramine using methyl iodide.[9] This reaction is typically carried out in a suitable solvent like ethanol.[10]

Core Chemical Differences

The key distinction lies in the nitrogen atom of the side chain. In gramine, this nitrogen is a tertiary amine, possessing a lone pair of electrons, making it basic and nucleophilic. In gramine methiodide, the nitrogen is part of a quaternary ammonium cation. It lacks a lone pair, is not basic, and carries a formal positive charge. This fundamental change dramatically alters its chemical behavior.

Comparative Analysis: Gramine vs. Gramine Methiodide

Physicochemical Properties

The quaternization of gramine leads to significant changes in its physical properties, primarily due to the introduction of a positive charge and an iodide counter-ion.

| Property | Gramine | Gramine Methiodide | Rationale for Difference |

| Molecular Formula | C₁₁H₁₄N₂[1] | C₁₂H₁₇IN₂[11] | Addition of a methyl group (CH₃) and an iodide ion (I⁻). |

| Molar Mass | 174.24 g/mol [1][12] | 316.18 g/mol [9][11] | The addition of methyl iodide (CH₃I) increases the mass. |

| Melting Point | 138-139 °C[1][12] | ~170-176 °C[10] | The ionic nature of the salt leads to stronger intermolecular forces and a higher melting point. |

| Solubility | Soluble in ethanol, ether, chloroform; insoluble in water.[4] | Likely more soluble in polar solvents like water due to its ionic nature. | The permanent positive charge enhances interactions with polar solvent molecules. |

| Charge | Neutral (tertiary amine) | Positively charged (quaternary ammonium salt) | Methylation of the tertiary amine results in a quaternary ammonium cation. |

Reactivity and Synthetic Utility

The most significant divergence between gramine and gramine methiodide is their application in chemical synthesis. This is a direct result of the quaternization transforming the dimethylamino group into an excellent leaving group.

-

Gramine: As a synthetic intermediate, gramine is primarily used after its conversion to gramine methiodide. The tertiary amine itself is a poor leaving group.[13] Its synthesis is typically achieved via a Mannich reaction with indole, formaldehyde, and dimethylamine.[2][6][14][15]

-

Gramine Methiodide: The trimethylammonium group -[N(CH₃)₃]⁺ in gramine methiodide is an excellent leaving group, readily displaced by nucleophiles.[9] This makes gramine methiodide a powerful reagent for introducing the 3-indolylmethyl group into various molecules.[9] Upon reaction, it can undergo nucleophilic substitution or elimination reactions.[9][14] This high reactivity is the cornerstone of its utility in synthesizing tryptophan derivatives and other complex indole alkaloids.[14]

Biological and Pharmacological Profile

While gramine has been studied for a range of biological activities, there is less specific information available for gramine methiodide, which is primarily viewed as a synthetic intermediate.

-

Gramine:

-

Toxicity: It is toxic to many organisms, which underlies its defensive role in plants.[1] The LD50 in mice is reported as 44.6 mg/kg (intravenous).[1] However, recent studies suggest it has relatively low toxicity in humans.[1][16]

-

Receptor Activity: Gramine acts as an agonist of the adiponectin receptor 1 (AdipoR1) and has been investigated for its activity on serotonin receptors.[1][9]

-

Antimicrobial Properties: It shows activity against bacteria such as Escherichia coli and Staphylococcus aureus.[6]

-

Other Activities: Research has explored its potential antiviral, anti-inflammatory, antitumor, and insecticidal properties.[7][8]

-

-

Gramine Methiodide:

-

Its biological profile is not as well-characterized in the literature. As a charged molecule, its ability to cross cell membranes would be significantly different from gramine, likely impacting its bioavailability and mechanism of action if used directly in biological systems. Its primary role in a pharmacological context is as a precursor in the synthesis of other active compounds.

-

Experimental Protocols

Synthesis of Gramine via Mannich Reaction

This protocol is adapted from established procedures for the Mannich reaction of indole.[15][17]

Materials:

-

Indole

-

Glacial acetic acid

-

40% aqueous solution of dimethylamine

-

35% aqueous solution of formaldehyde

-

30% aqueous sodium hydroxide solution

-

Crushed ice

-

Acetone for recrystallization

Procedure:

-

In a flask, dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid.

-

Add 3.0 mL of a 40% aqueous solution of dimethylamine. The mixture will warm up.

-

Cool the mixture to 30°C.

-

With stirring, add 2 mL of a 35% aqueous solution of formaldehyde and let the mixture stand for 60 minutes.

-

Pour the reaction mixture onto approximately 100 g of crushed ice in a larger beaker.

-

While stirring vigorously, make the mixture alkaline by carefully adding about 45 mL of 30% sodium hydroxide solution. It is crucial to maintain a low temperature by ensuring excess ice is present at all times to prevent the formation of a gummy product.

-

Once precipitation is complete, allow any remaining ice to melt.

-

Collect the solid precipitate by suction filtration and wash it with distilled water until the washings are neutral.

-

Dry the product. For purification, gramine can be recrystallized from a minimum volume of hot acetone to yield needles.[17]

Sources

- 1. Gramine - Wikipedia [en.wikipedia.org]

- 2. Gramine, What is Gramine? About its Science, Chemistry and Structure [3dchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Gramine | 87-52-5 [chemicalbook.com]

- 5. bookcafe.yuntsg.com [bookcafe.yuntsg.com]

- 6. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Gramine methiodide | C12H17IN2 | CID 6097052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Gramine [chemeurope.com]

- 15. Give a detailed mechanism for the synthesis of gramine from indole | Filo [askfilo.com]

- 16. Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 17. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]

Gramine Methiodide: A Technical Guide to its Mechanism of Action

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Gramine methiodide, the quaternary ammonium salt of the indole alkaloid gramine, represents a fascinating molecular entity at the intersection of synthetic chemistry and pharmacology. While its parent compound, gramine, exhibits a broad spectrum of biological activities, the quaternization of its tertiary amine fundamentally alters its pharmacological profile, directing its action towards the cholinergic nervous system. This in-depth technical guide synthesizes the current understanding of gramine methiodide's mechanism of action, primarily focusing on its role as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs), leading to neuromuscular blockade. Drawing upon established principles of structure-activity relationships for quaternary ammonium compounds and related indole alkaloids, this document provides a comprehensive overview for researchers and drug development professionals exploring the therapeutic and research potential of this compound.

Introduction: From a Plant Alkaloid to a Cholinergic Probe

Gramine, an indole alkaloid found in various plant species, serves as a versatile scaffold in medicinal chemistry, with derivatives showing antiviral, antibacterial, and anti-inflammatory properties.[1][2][3] The methylation of gramine to its quaternary ammonium salt, gramine methiodide, dramatically shifts its biological activity. The introduction of a permanent positive charge on the nitrogen atom is a key structural modification that historically has been shown to confer curare-like neuromuscular blocking activity to various alkaloids.[4][5] This guide will elucidate the molecular mechanisms that underpin the pharmacological effects of gramine methiodide, with a primary focus on its interaction with the cholinergic system.

The Cholinergic System: The Primary Target of Gramine Methiodide

The cholinergic system, utilizing acetylcholine (ACh) as its primary neurotransmitter, is fundamental to numerous physiological processes, including muscle contraction, cognition, and autonomic regulation. The actions of ACh are mediated by two main types of receptors: muscarinic and nicotinic receptors. Based on the structural characteristics of gramine methiodide, the nicotinic acetylcholine receptors at the neuromuscular junction are its most probable target.

The Neuromuscular Junction: A Site of Precision Signaling

The neuromuscular junction (NMJ) is a specialized synapse where a motor neuron communicates with a muscle fiber, initiating muscle contraction.[6] This process is initiated by the release of ACh from the presynaptic terminal, which then diffuses across the synaptic cleft and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle end-plate.[7][8] This binding event triggers the opening of the ion channel associated with the nAChR, leading to an influx of sodium ions and depolarization of the muscle membrane, ultimately resulting in muscle contraction.[7]

Proposed Mechanism of Action: Competitive Antagonism at Nicotinic Acetylcholine Receptors

The primary mechanism of action of gramine methiodide is hypothesized to be competitive antagonism at the nicotinic acetylcholine receptors of the neuromuscular junction. This is based on the well-established structure-activity relationship of quaternary ammonium compounds.[4][5]

The Role of the Quaternary Ammonium Group

The positively charged quaternary ammonium head of gramine methiodide is structurally analogous to the quaternary ammonium group of acetylcholine. This allows it to bind to the anionic subsite of the nicotinic acetylcholine receptor, which is the binding site for the endogenous ligand, ACh.[9] However, unlike ACh, which is a flexible molecule that induces a conformational change in the receptor to open the ion channel, the bulkier and more rigid structure of gramine methiodide is proposed to occupy the binding site without activating the receptor.

By competitively binding to the nAChR, gramine methiodide prevents acetylcholine from binding and initiating muscle contraction.[7] This leads to a flaccid paralysis of skeletal muscle, a hallmark of non-depolarizing neuromuscular blocking agents.[7]

Visualization of the Proposed Mechanism

Caption: Proposed mechanism of gramine methiodide at the neuromuscular junction.

Potential for Acetylcholinesterase Inhibition

While the primary mechanism is likely competitive antagonism at nAChRs, it is also plausible that gramine methiodide could exhibit some degree of acetylcholinesterase (AChE) inhibition. AChE is the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating its action.[6] Some quaternary ammonium compounds are known to inhibit AChE. If gramine methiodide were to inhibit AChE, it would lead to an accumulation of acetylcholine in the synapse, which could potentially counteract its own neuromuscular blocking effect to some extent, or lead to other cholinergic side effects.[10][11] However, without direct experimental evidence, this remains a secondary and speculative mechanism.

Experimental Protocols for Elucidating the Mechanism of Action

To definitively characterize the mechanism of action of gramine methiodide, a series of in vitro and in vivo experiments are necessary.

In Vitro Electrophysiology: Quantifying Neuromuscular Blockade

Objective: To determine the potency and nature of neuromuscular blockade produced by gramine methiodide.

Methodology:

-

Preparation: Isolate a phrenic nerve-hemidiaphragm preparation from a rodent (e.g., rat or mouse).

-

Mounting: Mount the preparation in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 / 5% CO2 and maintained at 37°C.

-

Stimulation: Stimulate the phrenic nerve with supramaximal square-wave pulses of short duration (e.g., 0.2 ms) at a low frequency (e.g., 0.1 Hz).

-

Recording: Record the isometric twitch contractions of the diaphragm using a force-displacement transducer connected to a data acquisition system.

-

Drug Application: After a stable baseline is achieved, add increasing concentrations of gramine methiodide to the organ bath in a cumulative manner.

-

Data Analysis: Construct a concentration-response curve and calculate the IC50 (the concentration of gramine methiodide that produces 50% inhibition of the twitch response).

-

Reversibility: To test for competitive antagonism, after achieving a significant block with gramine methiodide, add an acetylcholinesterase inhibitor such as neostigmine to the bath and observe for reversal of the blockade.

Radioligand Binding Assays: Assessing Affinity for Nicotinic Receptors

Objective: To determine the binding affinity of gramine methiodide for nicotinic acetylcholine receptors.

Methodology:

-

Membrane Preparation: Prepare a membrane fraction rich in nicotinic receptors from a suitable source (e.g., Torpedo electric organ or a cell line expressing nAChRs).

-

Radioligand: Use a radiolabeled nicotinic receptor antagonist (e.g., [³H]-tubocurarine or [¹²⁵I]-α-bungarotoxin).

-

Competition Binding: Incubate the membrane preparation with a fixed concentration of the radioligand in the presence of increasing concentrations of unlabeled gramine methiodide.

-

Separation: Separate the bound and free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of gramine methiodide and calculate the Ki (inhibitory constant) value.

Acetylcholinesterase Inhibition Assay

Objective: To determine if gramine methiodide inhibits acetylcholinesterase activity.

Methodology (Ellman's Assay):

-

Reagents: Prepare a solution of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a source of acetylcholinesterase (e.g., purified enzyme or tissue homogenate).

-

Incubation: In a microplate well, mix the enzyme solution with various concentrations of gramine methiodide and pre-incubate for a defined period.

-

Reaction Initiation: Add the substrate (acetylthiocholine) to initiate the enzymatic reaction.

-

Colorimetric Detection: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measurement: Measure the rate of color formation spectrophotometrically at 412 nm.

-

Data Analysis: Calculate the percentage of AChE inhibition for each concentration of gramine methiodide and determine the IC50 value.

Structure-Activity Relationship Insights

The neuromuscular blocking activity of quaternary ammonium compounds is highly dependent on their molecular structure. Key features include:

-

The Quaternary Nitrogen: The permanent positive charge is essential for binding to the anionic site of the nAChR.

-

Inter-onium Distance: In bis-quaternary compounds, the distance between the two nitrogen atoms is a critical determinant of potency. While gramine methiodide is a mono-quaternary compound, its overall size and the spatial arrangement of the indole ring and the quaternary head will influence its binding affinity.

-

The Indole Moiety: The bulky and hydrophobic indole ring likely contributes to the binding affinity through van der Waals interactions with the receptor.

Further synthesis and evaluation of gramine methiodide analogs could provide deeper insights into the specific structural requirements for optimal activity at the nAChR.

Potential Applications and Future Directions

Given its proposed mechanism as a neuromuscular blocking agent, gramine methiodide could serve as a valuable research tool for studying the cholinergic nervous system and the structure-function of nicotinic acetylcholine receptors. While its therapeutic potential as a muscle relaxant would require extensive investigation and comparison with existing agents, its unique indole scaffold could provide a starting point for the design of novel cholinergic modulators with improved selectivity and pharmacokinetic profiles.

Future research should focus on:

-

Definitive Experimental Validation: Conducting the aforementioned experiments to confirm and quantify the neuromuscular blocking and potential AChE inhibitory activities of gramine methiodide.

-

Subtype Selectivity: Investigating the selectivity of gramine methiodide for different subtypes of nicotinic acetylcholine receptors (e.g., muscle vs. neuronal).

-

In Vivo Studies: Characterizing the pharmacokinetic and pharmacodynamic properties of gramine methiodide in animal models.

Conclusion

References

-

Neuromuscular blocking drugs: discovery and development. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Neuromuscular blocking agents: Curare alkaloids. (2015, April 2). SlideShare. Retrieved January 15, 2026, from [Link]

-

Synthesis and neuromuscular blocking activity of 16beta-piperidinosteroidal derivatives. (1993, January 1). PubMed. Retrieved January 15, 2026, from [Link]

-

Neuromuscular block. (2006, January 9). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Synthesis and structure-activity relationships of neuromuscular blocking agents. (2002). PubMed. Retrieved January 15, 2026, from [Link]

-

Recent Developments of Gramine: Chemistry and Biological Activity. (2023, October 12). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Neuromuscular Blocking Agents. (2025, August 9). ResearchGate. Retrieved January 15, 2026, from [Link]

-

GRAMINE METHIODIDE. (n.d.). gsrs. Retrieved January 15, 2026, from [Link]

-

Recent Developments of Gramine: Chemistry and Biological Activity. (2023, July 27). PubMed. Retrieved January 15, 2026, from [Link]

-

Recent Developments of Gramine: Chemistry and Biological Activity. (2023, July 27). MDPI. Retrieved January 15, 2026, from [Link]

-

Neuromuscular-blocking drug. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

NEUROMUSCULAR BLOCKING DRUGS [CURARE ALKALOIDS]. (2017, March 23). SlideShare. Retrieved January 15, 2026, from [Link]

-

NEUROMUSCULAR BLOCKING DRUG F.pptx. (2021, March 2). SlideShare. Retrieved January 15, 2026, from [Link]

-

Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors. (2012, January 1). PubMed. Retrieved January 15, 2026, from [Link]

-

Gramine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Recent Developments of Gramine: Chemistry and Biological Activity. (2023, August 1). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Neuromuscular Blockers - Part One. (2020, November 3). LITFL. Retrieved January 15, 2026, from [Link]

-

Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors. (2018, August 14). Frontiers. Retrieved January 15, 2026, from [Link]

-

Behavioural and ligand-binding studies in rats with 1-acetyl-4-methylpiperazine, a novel nicotinic agonist. (1988, May 1). PubMed. Retrieved January 15, 2026, from [Link]

-

Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia. (2025, September 2). The Anesthesia Guide. Retrieved January 15, 2026, from [Link]

-

Nicotinic antagonist. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Cholinergic Medications. (2023, August 4). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]

-

Plant alkaloids that cause developmental defects through the disruption of cholinergic neurotransmission. (2004, February 1). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Developments of Gramine: Chemistry and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuromuscular blocking drugs: discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuromuscular block - PMC [pmc.ncbi.nlm.nih.gov]

- 6. partone.litfl.com [partone.litfl.com]

- 7. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]

- 8. Neuromuscular Blocking Agents (NMBA) – Clinical Use and Safety in Anesthesia - The Anesthesia Guide [anesthguide.com]

- 9. Neuromuscular blocking agents: Curare alkaloids | PPTX [slideshare.net]

- 10. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Introduction: The Significance of a Quaternary Salt

An In-Depth Technical Guide to Gramine Methiodide for Researchers and Drug Development Professionals

Gramine methiodide, the quaternary ammonium salt of the naturally occurring indole alkaloid gramine, serves as a pivotal intermediate in synthetic and medicinal chemistry. Gramine itself is found in various plants, including barley (Hordeum vulgare), and plays a defensive role against herbivores. While gramine and its derivatives exhibit a wide spectrum of biological activities—including potential antiviral, antibacterial, anti-inflammatory, and antitumor properties—gramine methiodide's primary value lies not in its own bioactivity, but in its utility as a versatile synthetic precursor.

As a research chemical, its key feature is the quaternary trimethylammonium group, an excellent leaving group that is susceptible to displacement by a wide array of nucleophiles. This reactivity allows for the facile introduction of the 3-indolylmethyl moiety onto other molecules, providing a gateway to the synthesis of more complex, biologically active compounds. This guide offers a comprehensive overview of its synthesis, chemical properties, biological context, and detailed experimental protocols relevant to its application in a research setting.

Synthesis and Chemical Properties: From a Problematic Past to a Pure Precursor

The synthesis of gramine methiodide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the dimethylamino group of gramine attacks the electrophilic methyl group of methyl iodide, resulting in the formation of the quaternary ammonium salt with iodide as the counter-ion.

Historical Challenges and the Path to Purity

Early attempts to synthesize gramine methiodide by reacting gramine with methyl iodide in alcoholic solutions were fraught with complications. These methods did not yield the pure compound but rather a mixture consisting primarily of 3,3'-bis-indolylmethyldimethylammonium iodide and tetramethylammonium iodide. This crucial finding by Geissman and Armen in 1952 clarified numerous anomalous observations in the existing literature.

The formation of these by-products occurs because the initially formed gramine methiodide can itself react with unreacted gramine, leading to the dimeric impurity, or the displaced trimethylamine can be quaternized by methyl iodide to form tetramethylammonium iodide.

Chemical Properties Summary

The fundamental properties of pure gramine methiodide are summarized below.

| Property | Value | Source |

| IUPAC Name | 1H-indol-3-ylmethyl(trimethyl)azanium;iodide | |

| CAS Number | 5457-31-8 | |

| Molecular Formula | C₁₂H₁₇IN₂ | |

| Molecular Weight | 316.18 g/mol | |

| InChIKey | STGYYGWMNTXYAJ-UHFFFAOYSA-M |

Reactivity and Synthetic Utility

The primary utility of gramine methiodide stems from the excellent leaving group potential of the trimethylammonium moiety. It is widely employed as an alkylating agent to transfer the 3-indolylmethyl group to various nucleophiles, including alkoxides, cyanides, and carbanions. This reaction is a cornerstone for functionalizing the C3 position of the indole ring, a common scaffold in pharmacologically active molecules.

Visualizing the Synthesis and Side Reactions

The intended synthesis and the competing side reactions are illustrated below.

Caption: The desired SN2 synthesis of gramine methiodide and the competing side reactions that can lead to impurities.

Analytical Characterization

Confirming the identity and purity of synthesized gramine methiodide is critical. Spectroscopic techniques are fundamental for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure, confirming the presence of the quaternary ammonium group and the integrity of the indole ring.

-

Infrared (IR) Spectroscopy : IR analysis can confirm the presence of key functional groups and provide a fingerprint for the compound.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the cation and analyze fragmentation patterns to further confirm the structure.

Biological Context and Research Applications

While gramine methiodide is primarily a synthetic tool, the impetus for its synthesis is driven by the diverse biological activities of its parent compound, gramine, and the derivatives it helps create.

The Bioactive Potential of the Gramine Scaffold

Gramine and its derivatives have been investigated for a wide range of therapeutic applications.

| Biological Activity | Description | Key Findings |

| Antitumor | Derivatives have shown the ability to induce cell cycle arrest and mitochondria-mediated apoptosis in cancer cells. | Gramine-loaded nanoparticles exhibited an IC₅₀ value of 25 µg/mL against HCT-116 human colon cancer cells. |

| Neuroscience | Gramine is a structural analog of tryptamine neurotransmitters and has been studied for its activity on serotonin receptors. | It has been shown to act as an antagonist at the 5-HT₂A receptor. |

| Anti-Alzheimer's | The gramine skeleton is being explored for its potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. | Inhibition of AChE can increase levels of the neurotransmitter acetylcholine in the brain. |

| Antimicrobial | Various gramine derivatives have demonstrated antiviral, antibacterial, and antifungal properties. | Brominated gramine analogues show significantly higher antiviral activity against Tobacco Mosaic Virus than gramine itself. |

| Anti-inflammatory | Gramine can inhibit 5-lipoxygenase (LOX) and scavenge nitric oxide radicals, both of which are involved in inflammatory processes. | An IC₂₅ value of 119 µg/mL for LOX inhibition has been reported. |

Gramine Methiodide as a Gateway to Novel Compounds

The primary application of gramine methiodide is to serve as an electrophile in reactions with various nucleophiles, enabling the synthesis of a library of novel gramine derivatives for biological screening.

Caption: General workflow illustrating gramine methiodide as an alkylating agent for creating new derivatives.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. Adherence to standard laboratory safety procedures is mandatory.

Protocol 1: Synthesis of Pure Gramine Methiodide

This protocol is adapted from the improved method described by Geissman and Armen to minimize by-product formation.

Rationale: The slow addition of gramine to a large excess of methyl iodide ensures that the concentration of the product, gramine methiodide, remains low relative to the unreacted methyl iodide. This kinetically disfavors the reaction between the product and the remaining gramine starting material, which is the primary pathway for dimer by-product formation.

Materials:

-

Gramine

-

Methyl iodide (large excess)

-

Anhydrous ether or absolute ethanol

-

Reaction flask with dropping funnel and magnetic stirrer

-

Ice bath

Procedure:

-

Place a large molar excess of neat methyl iodide in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Dissolve gramine in a minimal amount of anhydrous ether to create a nearly saturated solution.

-

Using a dropping funnel, add the gramine solution dropwise to the cold, stirring methyl iodide over a period of 30-60 minutes.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours.

-

The product will precipitate out of the solution. Collect the solid precipitate by suction filtration.

-

Wash the collected solid with cold, anhydrous ether to remove any unreacted methyl iodide and gramine.

-

Dry the product under vacuum. The resulting solid is pure gramine methiodide.

Validation: The purity should be confirmed by NMR spectroscopy and melting point analysis. Pure gramine methiodide is quite water-soluble, in contrast to the major by-products.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method used to screen compounds for AChE inhibitory activity, a relevant application for novel gramine derivatives.

Rationale: The assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed. The produced thiocholine reacts with Ellman's reagent (DTNB) to form a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 405-412 nm. An inhibitor will reduce the rate of this color formation.

Caption: Experimental workflow for the Ellman's method to determine acetylcholinesterase inhibition.

Materials:

-

96-well microplate

-

Microplate reader

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI, substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (e.g., a novel gramine derivative)

-

Positive control (e.g., Donepezil)

Procedure:

-

Prepare working solutions of all reagents in Tris-HCl buffer.

-

In the wells of a 96-well plate, add 25 µL of the test compound solution at various concentrations. For the control, add 25 µL of buffer.

-

Add 50 µL of DTNB solution to each well.

-

Add 25 µL of AChE enzyme solution to each well.

-

Mix and incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 5-10 minutes.

-

Determine the reaction rate (V) for each concentration by plotting absorbance versus time.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot % inhibition versus the logarithm of the compound concentration to determine the IC₅₀ value.

Safety and Handling

Gramine methiodide is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. This product is intended strictly for research use only (RUO) by qualified professionals in a controlled laboratory setting.

Conclusion and Future Perspectives

Gramine methiodide is a compound of significant utility, acting as a reliable and versatile precursor for the synthesis of complex indole-based molecules. Its value is intrinsically linked to the vast therapeutic potential of the gramine scaffold. Understanding the nuances of its synthesis to achieve high purity is paramount for its successful application. Future research will undoubtedly continue to leverage gramine methiodide as a starting point to develop novel derivatives with enhanced potency and specificity for various biological targets, from cancer cell lines to enzymes implicated in neurodegenerative diseases. The continued exploration of structure-activity relationships within this chemical class promises to yield new therapeutic candidates for a range of human ailments.

References

- Benchchem. (n.d.). Gramine Methiodide | Research Use Only.

-

Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society, 74(15), 3916–3919. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gramine methiodide. PubChem Compound Database. Retrieved from [Link]

-

Li, N., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. Retrieved from [Link]

-

Geissman, T. A., & Armen, A. (1952). The Reaction of Gramine with Methyl Iodide. The Preparation and Properties of Gramine Methiodide. Journal of the American Chemical Society. Retrieved from [Link]

-

GSRS. (n.d.). GRAMINE METHIODIDE. Retrieved from [Link]

-

Sable, R. R., Jadhav, G. B., & Udavant, P. B. (2023). Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. Journal of Drug Delivery and Therapeutics, 13(11), 60-66. Retrieved from [Link]

-

Alnaim, A. A., et al. (2023). Formulation, Characterization, and Cytotoxic Effect of PVA Incorporated Iron Oxide Nanoparticles of Gramine Using HCT-116 Cell Line. Indian Journal of Pharmaceutical Education and Research, 57(4), 1021-1029. Retrieved from [Link]

-

Drugfuture.com. (n.d.). GRAMINE METHIODIDE. Retrieved from [Link]

-

Wikipedia. (n.d.). Gramine. Retrieved from [Link]

-

ResearchGate. (n.d.). A Cytotoxicity effect of gramine on HEK293 cells. Retrieved from [Link]

-

Li, N., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. PubMed. Retrieved from [Link]

-

Li, N., et al. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gramine. PubChem Compound Database. Retrieved from [Link]

-

ACS Publications. (n.d.). Gramine Methiodide. Journal of the American Chemical Society. Retrieved from [Link]

-

Georgiev, G. D., et al. (2024). Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction. In Vivo, 38(1), 227-235. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient and Practical Synthesis of Mannich Bases Related to Gramine Mediated by Zinc Chloride. Retrieved from [Link]

-

Uddin, M. N., et al. (2021). Anticholinesterase Activity of Eight Medicinal Plant Species: In Vitro and In Silico Studies in the Search for Therapeutic Agents against Alzheimer's Disease. Evidence-Based Complementary and Alternative Medicine, 2021, 6657398. Retrieved from [Link]

-

Filo. (n.d.). Experiment 5: Synthesis of Gramine by Mannich Reaction. Retrieved from [Link]

A Technical Guide to the Historical Synthesis of Gramine Methiodide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the historical methodologies for the synthesis of gramine methiodide, a key quaternary ammonium salt derived from the indole alkaloid gramine. We will delve into the foundational synthesis of gramine and the subsequent evolution of its methylation, highlighting the chemical principles and experimental nuances that have shaped our understanding of these important reactions.

The Genesis of a Synthesis: The Discovery and First Preparation of Gramine

Gramine, or N,N-dimethyl-1H-indole-3-methanamine, is a naturally occurring alkaloid first isolated in 1935 by Orechoff and Norkina from the Asiatic reed Arundo donax L., who initially named it donaxine.[1] Its discovery spurred interest in its chemical structure and potential biological activities, necessitating the development of a reliable laboratory synthesis.

The first successful chemical synthesis of gramine was reported by Kühn and Stein in 1937.[1] This seminal work laid the foundation for future investigations into gramine and its derivatives. The most direct and enduring method for the synthesis of gramine, however, has been the Mannich reaction.[2][3] This three-component condensation reaction involves indole, formaldehyde, and a secondary amine, in this case, dimethylamine.[3]

The Mannich Reaction: A Cornerstone of Gramine Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located adjacent to a carbonyl group.[3] In the context of gramine synthesis, the electron-rich indole ring acts as the nucleophile, attacking an electrophilic iminium ion generated in situ from formaldehyde and dimethylamine.

The overall transformation can be visualized as follows:

Figure 2: Reaction pathway illustrating the formation of byproducts during the synthesis of gramine methiodide.

The Geissman and Armen Method for Pure Gramine Methiodide

To circumvent the formation of these byproducts, Geissman and Armen developed a refined procedure that yielded pure gramine methiodide for the first time. The key to their success was controlling the relative concentrations of the reactants.

Experimental Protocol:

-

Reactant Preparation: A nearly saturated solution of gramine in a suitable solvent (e.g., ether) is prepared.

-

Slow Addition: This gramine solution is added slowly to neat methyl iodide. This ensures that the concentration of unreacted gramine is kept to a minimum at all times, thus disfavoring the side reaction where gramine methiodide alkylates another molecule of gramine.

-

Alternative Solvent: Another refined method involves reacting gramine with methyl iodide in absolute ethanol.

-

Purification: The resulting pure gramine methiodide can be isolated and purified. It is notably more water-soluble than the byproduct mixture.

Summary of Historical Synthesis Methods

The following table summarizes the key historical methods for the synthesis of gramine and gramine methiodide, highlighting the evolution of the procedures.

| Product | Method | Key Reagents | Solvent/Catalyst | Key Innovation/Observation |

| Gramine | First Synthesis | Not specified in detail in readily available abstracts | Not specified | First laboratory preparation of the alkaloid. [1] |

| Gramine | Mannich Reaction | Indole, Formaldehyde, Dimethylamine | Glacial Acetic Acid | A robust and widely adopted method for gramine synthesis. |

| Gramine Methiodide | Early Methylation | Gramine, Methyl Iodide | Alcoholic Solution | Often produced a mixture of byproducts. |

| Gramine Methiodide | Geissman & Armen | Gramine, Methyl Iodide | Ether or Absolute Ethanol | Slow addition of gramine to excess methyl iodide to yield pure product. |

Conclusion

The historical synthesis of gramine methiodide is a story of foundational discoveries and subsequent refinements. The development of the Mannich reaction provided a straightforward route to gramine, the essential precursor. The later work of Geissman and Armen was crucial in understanding and overcoming the challenges associated with the quaternization of gramine, ultimately providing a reliable method for the preparation of pure gramine methiodide. These historical methods not only provided access to these important compounds for further study but also contributed to a deeper understanding of the underlying principles of organic reactivity.

References

- Kühn, H., & Stein, O. (1937). Synthese des Gramins. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(3), 567-569.

-

Zhang, J., Jia, Q., Li, N., Gu, L., Dan, W., & Dai, J. (2023). Recent Developments of Gramine: Chemistry and Biological Activity. Molecules, 28(15), 5695. [Link]

- Mannich, C., & Krösche, W. (1912). Ueber ein Kondensationsprodukt aus Formaldehyd, Ammoniak und Antipyrin. Archiv der Pharmazie, 250(1), 647-667.

- Experiment 5: Synthesis of Gramine by Mannich Reaction. (n.d.). Filo.

Sources

"Gramine methiodide" natural occurrence and derivatives

An In-Depth Technical Guide to Gramine, its Quaternary Ammonium Salt Gramine Methiodide, and Derivatives: From Natural Occurrence to Synthetic Applications

Introduction

Gramine (N,N-dimethyl-1H-indole-3-methylamine) is a naturally occurring indole alkaloid that functions as a pivotal defense compound in numerous plant species, most notably in economically important grasses like barley.[1][2] Its presence deters herbivores and inhibits the growth of competing organisms, highlighting its ecological significance.[2][3] While gramine itself possesses a spectrum of biological activities, its synthetic quaternary ammonium salt, gramine methiodide, represents a critical gateway for chemical diversification. The conversion of the dimethylamino group into a trimethylammonium iodide creates an excellent leaving group, transforming gramine into a versatile synthetic intermediate for accessing a vast library of 3-substituted indole derivatives.

This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides a comprehensive overview of gramine, from its biosynthesis in plants to the synthesis and application of its derivatives. We will explore the enzymatic pathways of its formation, detail protocols for its conversion to gramine methiodide, and survey the synthesis of advanced derivatives, while critically examining their diverse biological activities. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Part 1: The Natural Precursor - Gramine

Natural Occurrence and Distribution

Gramine is predominantly found in the family Poaceae (grasses), although its presence has been documented in other plant families as well. Its accumulation is highly variable, depending on the plant species, cultivar, age, and environmental conditions.[2][4]

| Plant Species | Family | Typical Location & Concentration | Reference(s) |

| Barley (Hordeum vulgare) | Poaceae | Leaves; concentrations can reach up to 8 mg/g dry weight and are influenced by heat stress. | [2][4] |

| Giant Reed (Arundo donax) | Poaceae | Widely distributed in the plant. | [1][2] |

| Canary Grasses (Phalaris spp.) | Poaceae | Known to accumulate various indole alkaloids, including gramine. | [1][5] |

| Silver Maple (Acer saccharinum) | Aceraceae | Documented presence. | [1] |

| Lupinus hartwegii | Fabaceae | Seeds. | [2] |

The concentration of gramine in barley, a major cereal crop, is of particular interest. It is often highest in young seedlings and tends to decrease as the plant matures.[6] Furthermore, abiotic stressors such as high temperatures can significantly induce gramine accumulation, suggesting its role in stress response.[4]

Biosynthesis of Gramine

The biosynthesis of gramine in barley begins with the essential amino acid tryptophan. The pathway, recently fully elucidated, involves a novel enzymatic rearrangement and subsequent methylation steps.[7][8][9]

The key steps are:

-

Side-Chain Rearrangement: Tryptophan is converted to 3-aminomethylindole (AMI). This crucial step, which long remained a mystery, is catalyzed by a cytochrome P450 monooxygenase (CYP76M57), now named AMI synthase (AMIS). This enzyme facilitates a cryptic oxidative rearrangement, shortening the amino acid side chain.[8]

-

Sequential N-Methylation: The primary amine of AMI is then methylated twice by an N-methyltransferase (NMT) enzyme, using S-adenosyl methionine (SAM) as the methyl donor. The first methylation yields N-methyl-3-aminomethylindole (MAMI), and the second yields the final product, gramine.[4][7]

Biological Role in Plants

Gramine is a cornerstone of barley's chemical defense arsenal. Its accumulation provides resistance against a variety of biological threats:

-

Anti-herbivore Defense: Gramine is toxic to many grazing animals and acts as a feeding deterrent.[3][4] Its concentration in young, vulnerable shoots is a direct defense mechanism.

-

Insecticidal Properties: The alkaloid is particularly effective against aphids, such as Rhopalosiphum padi. Studies have shown a negative correlation between gramine content in barley leaves and the population growth rate of aphids.[10]

-

Allelopathic Activity: Gramine can be exuded from roots and inhibit the germination and growth of competing plant species, giving gramine-producing plants a competitive advantage.[3]

-

Antimicrobial Effects: Gramine has demonstrated antibacterial and antifungal properties, further contributing to plant health.[3]

Part 2: Gramine Methiodide and Derivatives

While gramine is the natural product, gramine methiodide is the workhorse of synthetic chemists. It is a quaternary ammonium salt formed by the reaction of gramine with methyl iodide.

Synthesis of Gramine Methiodide

The preparation of gramine methiodide is a straightforward quaternization reaction, an SN2 process where the lone pair of electrons on the tertiary amine nitrogen of gramine attacks the electrophilic methyl group of methyl iodide.

Experimental Protocol: Synthesis of (1H-indol-3-ylmethyl)trimethylammonium iodide (Gramine Methiodide)

-

Materials: Gramine (1.0 eq), methyl iodide (excess, ~1.5-2.0 eq), acetone or acetonitrile (solvent).

-

Procedure:

-

Dissolve gramine in a minimal amount of dry acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Causality: Acetone is a suitable polar aprotic solvent that dissolves gramine and facilitates the SN2 reaction without interfering.

-

Add methyl iodide to the solution. A precipitate may begin to form almost immediately.

-

Stir the reaction mixture at room temperature for 2-4 hours or gently heat to reflux for 30-60 minutes to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white or off-white solid precipitate by vacuum filtration.

-

Wash the solid with a small amount of cold, dry diethyl ether to remove any unreacted starting materials. Causality: Diethyl ether is a non-polar solvent in which the ionic product is insoluble, making it effective for washing away non-polar impurities.

-

Dry the product under vacuum. The yield is typically quantitative.

-

-

Self-Validation: The product, gramine methiodide, is a stable salt.[11] Its identity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR), which will show the characteristic singlet for the N+(CH₃)₃ group.

Gramine Methiodide as a Synthetic Intermediate

The utility of gramine methiodide lies in the transformation of the amino group into a trimethylamine cation, which is an excellent leaving group. This allows for facile nucleophilic displacement at the 3-methylene position of the indole ring, a reaction that is not possible with gramine itself. This opens the door to the synthesis of a wide array of 3-substituted indoles, including tryptophan and its analogs.

Synthesis of Gramine Derivatives via the Mannich Reaction

Besides using gramine as a starting material, its derivatives can be synthesized directly from indole using the Mannich reaction. This one-pot, three-component condensation of indole, formaldehyde, and a secondary amine is a powerful method for forming C-C bonds and is widely used to produce gramine analogs.[12][13]

Experimental Protocol: General Synthesis of Gramine Analogs via Mannich Reaction

-

Materials: Indole (or substituted indole, 1.0 eq), formaldehyde (aqueous solution, ~1.1 eq), secondary amine (e.g., piperidine, pyrrolidine, ~1.1 eq), acetic acid or zinc chloride (catalyst), ethanol or methanol (solvent).[13]

-

Procedure:

-

In a flask, cool a mixture of the secondary amine and the solvent to 0-5 °C.

-